molecular formula C9H6ClFN2O B1608926 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 350672-14-9

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B1608926
M. Wt: 212.61 g/mol
InChI Key: QHQRMDRNRFBTPI-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole” is a chemical compound with the molecular weight of 211.62 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole” includes a chloromethyl group, a fluorophenyl group, and an oxadiazole ring .

Scientific Research Applications

Summary of the Application

This compound is used in the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .

Methods of Application or Experimental Procedures

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .

Results or Outcomes

Without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones were afforded effectively as a sole product . In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

2. Application in Physical Chemistry

Summary of the Application

The compound is studied in a monohydrated state, providing insights into intra- and inter-molecular interactions that play a role in stabilizing the cluster .

Methods of Application or Experimental Procedures

A jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster has been studied by ionization-loss stimulated Raman spectroscopy of the 4-FPEA photofragment and density functional calculations of the parent .

Results or Outcomes

Comparison of the measured spectrum of the photofragment to computed scaled harmonic Raman spectra of different conformers of the 4-FPEA–H2O cluster, at the M06-2X/6-311++G (d,p) level of theory, allowed determination of the calculated spectrum that best fits the experimental one .

3. Application in Solid-Phase Disulfide Ligation

Summary of the Application

The compound is used in the construction of disulfide-linked hybrid molecules .

Methods of Application or Experimental Procedures

A more practical solid-phase disulfide ligation (SPDSL) system was established. The group Npys-OPh(pF) shows reactivity similar to that of Npys-Cl, but it is more stable .

Results or Outcomes

An efficient synthesis of the cyclic peptide oxytocin and a peptide–sugar conjugate was accomplished as models .

4. Application in Electrophilic Difluorinations

Summary of the Application

This compound is used in the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .

Methods of Application or Experimental Procedures

A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .

Results or Outcomes

Without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones were afforded effectively as a sole product . In contrast, only monofluoro-oxylated analogues were obtained under basic conditions .

5. Application in Solid-Phase Disulfide Ligation

Summary of the Application

The compound is used in the construction of disulfide-linked hybrid molecules .

Methods of Application or Experimental Procedures

A more practical solid-phase disulfide ligation (SPDSL) system was established. The group Npys-OPh(pF) shows reactivity similar to that of Npys-Cl, but it is more stable .

Results or Outcomes

An efficient synthesis of the cyclic peptide oxytocin and a peptide–sugar conjugate was accomplished as models .

Safety And Hazards

The safety data sheet for “2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole” is not available in the resources I found .

Future Directions

While specific future directions for “2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole” are not mentioned, similar compounds like 2-chloromethyl-4 (3H)-quinazolinones have been used in the development of novel anticancer agents .

properties

IUPAC Name

2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQRMDRNRFBTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366580
Record name 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

CAS RN

350672-14-9
Record name 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350672-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Zhao, LL Ma, XD Liu, Y Sui… - … für Kristallographie-New …, 2020 - degruyter.com
The crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole, C9H7FN2O3 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € …
Number of citations: 0 www.degruyter.com
S Lachhab, A Oubella, A Mehdi, J Neyts… - Journal of Molecular …, 2023 - Elsevier
Analogs of pyrimidine and 1,3,4-oxadiazole are two well established class of molecules proven as potent antiviral and anticancer agents in the pharmaceutical industry. We envisioned …
Number of citations: 3 www.sciencedirect.com
M Khairuddean - 2008 - rave.ohiolink.edu
Research here involves the design and synthesis of liquid crystals with concentration on the influence of fluorination on the physical properties in a variety of structures and phases. …
Number of citations: 2 rave.ohiolink.edu
HS Sutherland, A Blaser, I Kmentova… - Journal of medicinal …, 2010 - ACS Publications
Recently described biphenyl analogues of the antituberculosis drug PA-824 displayed improved potencies against M. tuberculosis but were poorly soluble. Heterobiaryl analogues of …
Number of citations: 91 pubs.acs.org

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